molecular formula C5H11ClN2S B8257005 (S)-pyrrolidine-2-carbothioamide hydrochloride

(S)-pyrrolidine-2-carbothioamide hydrochloride

Cat. No.: B8257005
M. Wt: 166.67 g/mol
InChI Key: DOCCQMXHHBSPGF-WCCKRBBISA-N
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Description

(S)-pyrrolidine-2-carbothioamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a carbothioamide group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-pyrrolidine-2-carbothioamide hydrochloride typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the carbothioamide derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-pyrrolidine-2-carbothioamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-pyrrolidine-2-carbothioamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-pyrrolidine-2-carbothioamide hydrochloride involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-carboxamide hydrochloride
  • Pyrrolidine-2-thione hydrochloride
  • Pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(S)-pyrrolidine-2-carbothioamide hydrochloride is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2S)-pyrrolidine-2-carbothioamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCCQMXHHBSPGF-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=S)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=S)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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